molecular formula C25H41NO7 B1606527 Browniine CAS No. 5140-42-1

Browniine

Cat. No.: B1606527
CAS No.: 5140-42-1
M. Wt: 467.6 g/mol
InChI Key: MODXUQZMEBLSJD-UHFFFAOYSA-N
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Description

Browniine is a natural product found in Delphinium leroyi, Aconitum delphiniifolium, and other organisms with data available.

Scientific Research Applications

Alkaloid Composition in Delphinium Macrocentrum

Browniine is identified as one of the principal alkaloids in Delphinium macrocentrum from Mt. Kenya. This research highlights the isolation and identification of this compound along with other known bases such as delcosine, delcosine 14-acetate, and deltatsine. This discovery contributes to the chemical understanding of this plant species and its potential applications in various fields including pharmacology and botany (Benn, Francis, Okanga, & Manavu, 1989).

This compound in Delphinium Cardinale

In another study focusing on Delphinium cardinale Hook, this compound was isolated along with other alkaloids like dehydrothis compound, lycoctonine, hetisine, and a dehydrohetisine. This research adds to the understanding of the alkaloid composition of Delphinium species, suggesting potential for further chemical and pharmacological exploration (Benn, 1966).

Norditerpenoid Alkaloids in Delphinium Leroyi

Additionally, Delphinium leroyi plants, grown from Tanzanian seeds, yielded six norditerpenoid alkaloids including this compound. This discovery of this compound in Delphinium leroyi contributes to the wider knowledge of alkaloid diversity in various plant species and their potential applications (Bai & Benn, 1992).

Properties

IUPAC Name

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODXUQZMEBLSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965719
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5140-42-1
Record name Browniine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Browniine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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